3-Amino-5-fluoro-2-hydroxybenzoic acid
Description
Contextual Significance of Benzoic Acid Derivatives in Organic Chemistry
Benzoic acid and its derivatives represent a cornerstone of organic chemistry, serving as indispensable building blocks and functional motifs in a multitude of applications. wikipedia.orgymerdigital.com Naturally occurring in many plants, benzoic acid is a primary aromatic carboxylic acid that acts as a precursor in the biosynthesis of numerous secondary metabolites. wikipedia.orgnih.gov Its structural scaffold is fundamental to the industrial synthesis of a wide array of organic substances, from plasticizers to preservatives. wikipedia.org In medicinal chemistry and pharmaceutical development, the benzoic acid framework is a common feature in many active pharmaceutical ingredients (APIs), valued for its chemical stability and versatile reactivity. ymerdigital.comontosight.ai The carboxyl group can be readily modified, and the aromatic ring can be substituted with various functional groups to modulate the molecule's biological and physical properties. ontosight.ai
The Strategic Role of Fluorine Substitution in Aromatic Systems
The introduction of fluorine into aromatic systems is a powerful and widely used strategy in modern medicinal chemistry and materials science. numberanalytics.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic properties of the aromatic ring. stackexchange.com This modification can influence the acidity (pKa) of nearby functional groups, modulate the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, and enhance binding affinity to biological targets. numberanalytics.comstackexchange.com
Structural and Functional Overview of 3-Amino-5-fluoro-2-hydroxybenzoic Acid
This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a hydroxyl group, an amino group, and a fluorine atom. This unique combination of functional groups on a benzene (B151609) ring provides a versatile platform for further chemical synthesis and endows the molecule with specific chemical characteristics.
The molecule's structure consists of a central benzene ring. The carboxylic acid (-COOH), hydroxyl (-OH), and amino (-NH2) groups confer opportunities for a variety of chemical reactions, such as esterification, etherification, and amidation. The fluorine atom, positioned meta to the carboxylic acid and ortho to the amino group, modifies the electronic landscape of the ring, influencing the reactivity and basicity of the amino group and the acidity of the hydroxyl and carboxylic acid groups.
Below are some of the key physicochemical properties of this compound.
| Property | Data |
| CAS Number | 885529-69-5 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Solid |
| Synonyms | 5-Fluoro-3-aminosalicylic acid |
This data is compiled from publicly available chemical databases.
Functionally, this compound serves primarily as a specialized building block or intermediate in organic synthesis. Its multiple functional groups allow for regioselective reactions, enabling the construction of more complex molecular architectures. For instance, the amino group can be a precursor for creating heterocyclic rings, while the carboxylic acid and hydroxyl groups can participate in forming esters and other derivatives. The presence of fluorine makes it a valuable precursor for creating fluorinated analogues of biologically active molecules, a common strategy in drug discovery. ossila.com
Research Gaps and Future Perspectives for this compound
While this compound is recognized as a useful synthetic intermediate, its full potential remains largely unexplored. A survey of current literature indicates that while its non-fluorinated parent compound, 3-amino-5-hydroxybenzoic acid, is known as a precursor to ansamycin (B12435341) antibiotics, the specific applications and biological activities of the fluorinated version are not extensively documented. caymanchem.com
Future research could productively focus on several key areas:
Synthesis of Novel Derivatives: The compound's multiple functional groups offer rich opportunities for derivatization. A systematic exploration of new compounds derived from this scaffold could lead to the discovery of molecules with novel biological or material properties.
Biological Screening: There is a significant gap in the understanding of the inherent biological activity of this compound itself. Screening the compound against various biological targets, such as enzymes or receptors, could reveal unexpected therapeutic potential.
Materials Science Applications: Aromatic acids and their derivatives can be used in the development of polymers, metal-organic frameworks (MOFs), and other advanced materials. The influence of the specific substitution pattern of this compound on the properties of such materials is an area ripe for investigation.
Development of Optimized Synthetic Routes: While methods for its synthesis exist, developing more efficient, scalable, and environmentally friendly synthetic pathways would enhance its accessibility for broader research and potential commercial applications.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSNJXIVKMIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 5 Fluoro 2 Hydroxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Structural Elucidation
Proton (¹H) and Carbon (¹³C) NMR for Aromatic Ring Substitution and Functional Group Assignments
The ¹H NMR spectrum of 3-Amino-5-fluoro-2-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons, as well as exchangeable protons from the amino, hydroxyl, and carboxylic acid groups. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, 3, and 5—leaves two aromatic protons. These would appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The precise chemical shifts would be influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the aromatic protons, shifting their signals upfield, while the electron-withdrawing carboxylic acid group and the electronegative fluorine atom will cause a downfield shift.
In the ¹³C NMR spectrum, distinct signals for each of the seven carbon atoms are anticipated. The carbon atom attached to the fluorine (C-5) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons adjacent to the fluorine (C-4 and C-6) would show smaller two-bond coupling constants (²JCF). The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon bearing the hydroxyl group (C-2) and the amino group (C-3) would be shifted downfield due to the deshielding effect of the oxygen and nitrogen atoms. The carboxylic carbon (C=O) would appear at the most downfield position, typically in the range of 165-185 ppm.
To illustrate the expected chemical shifts, the following table provides an estimated range based on data from similar compounds such as 3-aminobenzoic acid and various fluorobenzoic acids. rsc.orgrsc.orgchemicalbook.com
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic H | 6.5 - 7.5 | - | Doublet / Doublet of Doublets |
| -OH | 9.0 - 12.0 (broad) | - | Singlet |
| -NH₂ | 3.5 - 5.0 (broad) | - | Singlet |
| -COOH | 10.0 - 13.0 (broad) | - | Singlet |
| Aromatic C | 100 - 160 | - | Singlet / Doublet (due to C-F coupling) |
| C-F | - | 155 - 165 | Doublet |
| C-OH | - | 150 - 160 | Singlet |
| C-NH₂ | - | 140 - 150 | Singlet |
| C-COOH | - | 115 - 125 | Singlet |
| C=O | - | 165 - 175 | Singlet |
Note: The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electron density around the fluorine atom. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (carboxylic acid) groups on the ring will influence this chemical shift. Studies on fluorobenzoic acids show that the position of the fluorine atom relative to other substituents significantly impacts its resonance. nih.gov The fluorine signal will likely be a triplet or a doublet of doublets due to coupling with the adjacent aromatic protons.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Multidimensional NMR techniques are powerful for unambiguously assigning proton and carbon signals and elucidating the connectivity of the molecule. youtube.comlibretexts.org
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons, helping to confirm their positions relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the bonding.
Analysis of Characteristic Functional Group Absorptions (O-H, C=O, N-H, C-F stretching modes)
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups.
O-H Stretching: The hydroxyl group of the carboxylic acid and the phenolic hydroxyl group will give rise to a broad absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded O-H groups. researchgate.netspectroscopyonline.com
N-H Stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. chegg.com
C=O Stretching: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in the IR spectrum, usually in the range of 1680-1710 cm⁻¹. The exact position can be influenced by hydrogen bonding. ijtsrd.com
C-F Stretching: The carbon-fluorine bond will have a characteristic stretching vibration that appears in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹.
The following table summarizes the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Amino N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Carbonyl C=O | Stretching | 1680 - 1710 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
Elucidation of Intra- and Intermolecular Hydrogen Bonding via Vibrational Shifts
The presence of hydroxyl, amino, and carboxylic acid groups in this compound allows for the formation of extensive intra- and intermolecular hydrogen bonds. These interactions cause significant shifts in the vibrational frequencies of the involved functional groups. researchgate.net The broadness of the O-H stretching band in the IR spectrum is a clear indication of strong hydrogen bonding. The position of the C=O stretching band can also be affected; intermolecular hydrogen bonding typically shifts the C=O absorption to a lower wavenumber (red shift). By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution), the extent of intermolecular hydrogen bonding can be assessed. Intramolecular hydrogen bonding, for instance between the hydroxyl group at C-2 and the carboxylic acid group at C-1, can also be inferred from shifts in the O-H and C=O vibrational frequencies.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₇H₆FNO₃, the theoretical exact mass (monoisotopic mass) is 171.03317 Da. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.
While specific experimental fragmentation data for this exact molecule is not detailed in readily available literature, a plausible fragmentation pathway can be proposed based on the known behavior of related aromatic acids. In electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. Under collision-induced dissociation (CID), the molecule would likely undergo characteristic losses of small neutral molecules. Common fragmentation patterns for benzoic acids include the initial loss of water (H₂O, 18 Da) from the carboxylic acid and ortho-hydroxyl groups, followed by the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da). The presence of the amino and fluoro substituents would influence the fragmentation, potentially leading to additional pathways that would be analyzed to support the proposed structure.
Table 1: Predicted HRMS Adducts for C₇H₆FNO₃ This table presents predicted m/z values for common adducts based on the compound's monoisotopic mass. Data derived from predictive models. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 172.04045 |
| [M+Na]⁺ | 194.02239 |
| [M-H]⁻ | 170.02589 |
| [M+H-H₂O]⁺ | 154.03043 |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Method Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for such analyses. ekb.eg
A standard method would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, set to a wavelength where the analyte exhibits maximum absorbance. wu.ac.th
Method validation is crucial to ensure the reliability of the analytical results and is performed according to guidelines from the International Conference on Harmonisation (ICH). ekb.eg This process establishes the method's specificity, linearity, accuracy, precision, and sensitivity. wu.ac.thnih.gov
Table 2: Typical Parameters for HPLC Method Validation This table outlines the key validation parameters and their acceptance criteria, based on standard practices in pharmaceutical analysis. ekb.egmdpi.comwu.ac.th
| Validation Parameter | Description | Common Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, resolution > 2 from adjacent peaks. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Closeness of test results to the true value. | Recovery typically between 98-102% for the active substance. |
| Precision (Repeatability & Intermediate) | Agreement among a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (If applicable)
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability, stemming from the polar carboxylic acid, hydroxyl, and amino functional groups. However, GC-MS analysis can be performed following a chemical derivatization step to convert the non-volatile analyte into a thermally stable and volatile derivative. researchgate.net
Common derivatization strategies for compounds with active hydrogens include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or esterification of the carboxylic acid and acylation of the amine and hydroxyl groups. For instance, derivatization with pentafluorobenzyl bromide (PFB-Br) can be used to target the carboxylic acid, creating a volatile PFB ester that is highly sensitive to electron capture detection or mass spectrometry. researchgate.net Such an analysis would be applicable for detecting trace amounts of the compound in complex matrices.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not found, analysis of the closely related isomer, 2-Amino-5-fluorobenzoic acid, offers significant insight into the expected molecular geometry and intermolecular interactions that govern the crystal packing. researchgate.net
Determination of Molecular Conformation and Bond Geometries
The crystal structure of an analogue like 2-Amino-5-fluorobenzoic acid reveals that the molecule is nearly planar. researchgate.net This planarity is a common feature of small substituted benzene rings. A key conformational feature in such ortho-substituted amino-benzoic acids is the formation of a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid. This interaction forms a stable six-membered ring, often described by a graph-set notation of S(6), which significantly influences the orientation of the substituents. researchgate.net The bond lengths and angles would be expected to fall within standard ranges for substituted aromatic systems.
Table 3: Selected Bond Geometries in the Analogous Compound 2-Amino-5-fluorobenzoic Acid Data extracted from the crystallographic study of 2-Amino-5-fluorobenzoic acid, illustrating typical bond lengths and angles. researchgate.net
| Bond/Angle | Value (Å or °) |
| C-F | ~1.36 Å |
| C-N | ~1.38 Å |
| C=O | ~1.22 Å |
| C-O | ~1.32 Å |
| Aromatic C-C | 1.37 - 1.40 Å |
| O-C=O angle | ~123° |
| C-C-N angle | ~122° |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking
The stability of the crystal lattice is dictated by a network of non-covalent intermolecular interactions. In fluorinated hydroxybenzoic acids, these interactions are diverse and directional.
Hydrogen Bonding: The primary interaction in the crystal packing of analogous benzoic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This common motif is described by an R²₂(8) graph-set notation. In addition to this primary interaction, weaker hydrogen bonds are expected. The presence of the amino group and the fluorine atom introduces the possibility for N-H···F or C-H···F interactions, which, although weak, play a crucial role in directing the three-dimensional crystal packing. researchgate.netnih.gov Intramolecular O-H···N or N-H···O bonds are also critical in defining the molecular conformation. researchgate.net
π-π Stacking: Aromatic rings often engage in π-π stacking interactions, which contribute to crystal stability. nih.gov In the crystal structure of 2-Amino-5-fluorobenzoic acid, aromatic π–π stacking interactions are observed with a centroid–centroid separation of approximately 3.56 Å. researchgate.net The presence of the electron-withdrawing fluorine atom can influence the nature of these interactions, potentially favoring offset or edge-to-face arrangements over a direct face-to-face stacking. nih.gov
Table 4: Hydrogen Bond Geometry in the Analogous Compound 2-Amino-5-fluorobenzoic Acid This table summarizes the key hydrogen bonding interactions observed in the crystal structure of 2-Amino-5-fluorobenzoic acid. researchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| N-H···O | ~0.86 | ~2.16 | ~2.66 | ~118 | Intramolecular |
| O-H···O | ~0.82 | ~1.82 | ~2.64 | ~175 | Intermolecular |
| N-H···F | ~0.86 | ~2.45 | ~3.25 | ~155 | Intermolecular |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule, calculated from its crystal structure data. The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the molecules, providing a unique representation of each molecule's environment.
Key features mapped onto the Hirshfeld surface include dnorm, which identifies regions of close intermolecular contact. These contacts are crucial for understanding the forces holding the crystal together. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions.
The two-dimensional (2D) fingerprint plot is a summary of the Hirshfeld surface, plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). This plot provides a quantitative summary of the types of intermolecular interactions present. Each type of interaction (e.g., H···H, O···H, F···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the surface into percentage contributions from each interaction type. For this compound, one would expect to quantify significant contributions from hydrogen bonding involving the amino, hydroxyl, and carboxylic acid groups, as well as potential interactions involving the fluorine atom.
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical, particularly in the pharmaceutical industry, as different polymorphs can affect a drug's bioavailability. An investigation into the polymorphism of this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any different crystal forms.
Co-crystallization is a technique where two or more different molecular components are combined in a stoichiometric ratio within a single crystal lattice. This is a common strategy to modify the physicochemical properties of a target molecule without altering its chemical structure. For this compound, potential co-formers would be selected based on their ability to form strong, predictable intermolecular interactions (supramolecular synthons) with its functional groups. The resulting co-crystals would be characterized by single-crystal X-ray diffraction to confirm their structure and analyze the new network of intermolecular interactions.
Without experimental data for this compound, any discussion of these topics remains general. The specific quantitative data, data tables, and detailed research findings requested cannot be generated.
Computational and Theoretical Investigations of 3 Amino 5 Fluoro 2 Hydroxybenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.govnih.gov This method calculates the total energy of a system as a function of its electron density, allowing for the prediction of stable molecular conformations, bond lengths, and bond angles. researchgate.net For 3-Amino-5-fluoro-2-hydroxybenzoic acid, DFT calculations would provide a foundational understanding of its three-dimensional structure and the distribution of electrons within the molecule.
The substitution of a hydrogen atom with fluorine on the benzene (B151609) ring is known to have significant electronic consequences. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which reduces the electron density in the aromatic system. nih.gov This effect can increase the acidity of the carboxylic acid group and decrease the basicity of the amino group. researchgate.net
A DFT study would quantify these effects by calculating atomic charges and mapping the electron density. The presence of the amino (-NH2) and hydroxyl (-OH) groups, which are electron-donating, and the fluorine and carboxylic acid (-COOH) groups, which are electron-withdrawing, creates a complex electronic environment. Computational analysis would identify the sites most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its chemical reactivity. nih.govumons.ac.be
A significant application of DFT is the simulation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jocpr.com Theoretical calculations can predict the vibrational frequencies (IR) and chemical shifts (NMR) of a molecule in its optimized geometry. nih.gov These predicted spectra can be powerful tools for interpreting and assigning peaks in experimentally obtained data.
For this compound, DFT calculations could simulate its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its IR vibrational modes. Comparing these theoretical spectra with experimental findings allows for a detailed confirmation of the molecular structure. jocpr.com However, it is important to note that theoretical calculations are typically performed on isolated molecules in the gas phase, and deviations from experimental spectra, often recorded in the solid state or in solution, can occur. jocpr.com Currently, specific published studies performing this direct comparison for this compound are not available.
The presence of rotatable bonds—specifically around the carboxylic acid and hydroxyl groups—means that this compound can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational method used to explore these different conformations by systematically changing specific dihedral angles and calculating the corresponding energy. nih.gov This analysis helps identify the most stable conformer (the global minimum on the energy surface) and the energy barriers to rotation between different conformers. Such a study for this molecule would reveal the preferred orientation of the functional groups, which is likely governed by the formation of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the carbonyl oxygen of the carboxylic acid.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Assessment
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict the molecule's reactivity and the most probable sites for electron transfer.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Definition | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analyses for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) analyses are sophisticated computational methods used to study and visualize noncovalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) between atoms, which characterize the nature and strength of chemical bonds and interactions. acs.org
NCIplot analysis provides a visual representation of noncovalent interactions in three-dimensional space, color-coding regions to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net For this compound, these analyses would be invaluable for understanding how molecules interact with each other in a solid state or in solution. They could precisely characterize the intramolecular hydrogen bonds and predict how molecules might form dimers or other aggregates through intermolecular hydrogen bonding between carboxylic acid groups, a common motif for benzoic acids. researchgate.net
Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Prediction
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a clear picture of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net
Ab Initio and Semi-Empirical Methods for Complementary Studies
In the computational investigation of this compound, a combination of ab initio and semi-empirical methods offers a comprehensive approach to understanding its molecular properties. These two tiers of computational chemistry, when used in conjunction, provide a powerful toolkit for researchers. Ab initio methods, derived from first principles, offer high accuracy, while semi-empirical methods provide a computationally less expensive alternative, suitable for initial explorations and larger systems.
Ab initio calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are foundational in the theoretical study of molecules like this compound. wikipedia.orgntnu.no These methods solve the electronic Schrödinger equation without empirical parameters, relying only on physical constants. wikipedia.org DFT, in particular, has proven to be highly successful in describing the electronic structure of aromatic compounds. numberanalytics.comiiste.org Functionals like B3LYP are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. iiste.orgmdpi.com For instance, DFT calculations can elucidate the planarity of the molecule and the subtle changes in bond lengths and angles due to the electronic effects of the amino, fluoro, and hydroxyl substituents. Furthermore, these methods are crucial for studying intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which significantly influences the compound's conformation and reactivity. mdpi.comnih.gov
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a faster yet less rigorous alternative to ab initio calculations. ucsb.eduuni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, particularly by neglecting certain two-electron integrals. wikipedia.org While they may not achieve the same level of accuracy as ab initio methods for all properties, they are invaluable for preliminary conformational analysis and for studying large molecular systems. ucsb.edu For this compound, semi-empirical methods can be used to quickly screen different rotamers of the hydroxyl and amino groups to identify low-energy conformers. These stable geometries can then be used as starting points for more accurate geometry optimization using DFT or other ab initio methods.
The complementary use of these methods is a common strategy in computational chemistry. A typical workflow might involve an initial conformational search using a semi-empirical method like PM3 to identify the most stable isomers of this compound. Subsequently, the electronic properties of these key conformers would be calculated at a higher level of theory, such as DFT with a 6-311++G(d,p) basis set, to obtain more reliable data on parameters like the HOMO-LUMO gap, dipole moment, and electrostatic potential. researchgate.net This hierarchical approach ensures computational efficiency without sacrificing the accuracy required for meaningful scientific insights.
Detailed Research Findings
A hypothetical complementary study of this compound could yield the following illustrative data. An initial scan of the potential energy surface using the PM3 semi-empirical method might identify two primary stable conformers, differing in the orientation of the hydroxyl proton.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | Intramolecular H-bond between hydroxyl and carbonyl oxygen | 0.00 |
| Conformer B | Hydroxyl proton oriented away from the carbonyl group | 4.52 |
Following the semi-empirical scan, the more stable Conformer A would be subjected to geometry optimization and electronic property analysis using DFT at the B3LYP/6-311++G(d,p) level of theory. The results would provide a detailed picture of the molecule's electronic structure and geometry.
| Parameter | Calculated Value |
|---|---|
| O-H Bond Length (Hydroxyl) | 0.972 Å |
| C=O Bond Length (Carbonyl) | 1.215 Å |
| Intramolecular H-bond Distance (O-H···O) | 1.685 Å |
| Dihedral Angle (C-C-O-H) | 0.05° |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 4.66 eV |
| Dipole Moment | 2.75 D |
This integrated computational approach, leveraging the speed of semi-empirical methods for initial exploration and the accuracy of ab initio methods for detailed analysis, provides a thorough and efficient means of investigating the structural and electronic properties of this compound.
Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Fluoro 2 Hydroxybenzoic Acid
Influence of Fluorine Substitution on Aromatic Ring Reactivity
The presence of a fluorine atom at the 5-position of 3-amino-2-hydroxybenzoic acid significantly modulates the reactivity of the aromatic ring towards both electrophilic and nucleophilic aromatic substitution. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. lkouniv.ac.in This deactivation arises from the reduction of electron density in the benzene (B151609) ring, making it less attractive to electron-seeking electrophiles. lkouniv.ac.in
However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect tends to direct incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of 3-amino-5-fluoro-2-hydroxybenzoic acid, the directing effects of the strongly activating amino (-NH2) and hydroxyl (-OH) groups dominate. Both -NH2 and -OH are powerful ortho, para-directing activators due to their ability to donate electron density via resonance. lkouniv.ac.inlibretexts.org The combined influence of these groups, along with the fluorine atom, creates a complex pattern of reactivity. Electrophilic substitution is generally directed to the positions activated by the amino and hydroxyl groups, primarily the positions ortho and para to them.
For nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine can activate the ring towards attack by nucleophiles, particularly at the carbon atom to which it is attached. However, the carbon-fluorine bond is exceptionally strong, making its cleavage difficult. nih.gov Therefore, nucleophilic aromatic substitution involving the displacement of the fluorine atom would require harsh reaction conditions.
Reactivity Profiles of the Amino, Hydroxyl, and Carboxyl Functional Groups
The chemical character of this compound is largely defined by the reactivity of its amino, hydroxyl, and carboxyl moieties. These groups can undergo a variety of transformations, often independently of one another, allowing for the synthesis of a diverse range of derivatives.
Condensation Reactions with Carbonyl Compounds
The primary amino group (-NH2) of this compound can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.orgfiveable.me This reaction, typically acid-catalyzed, proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields an imine, also known as a Schiff base. wikipedia.org The reaction is reversible and is often driven to completion by the removal of water. wikipedia.org
| Reactant | Functional Group Involved | Product Type |
| Aldehyde | Amino (-NH2) | Imine (Schiff Base) |
| Ketone | Amino (-NH2) | Imine (Schiff Base) |
| This table outlines the typical products of condensation reactions between this compound and carbonyl compounds. |
Acylation and Esterification Reactions
Both the amino and hydroxyl groups are nucleophilic and can undergo acylation reactions with acylating agents like acyl chlorides or acid anhydrides. The carboxyl group, on the other hand, can be converted into an ester through esterification.
Acylation: The amino and hydroxyl groups can be acylated to form amides and esters, respectively. The relative reactivity of these groups towards acylation can be influenced by the reaction conditions. For instance, selective acylation of the more nucleophilic amino group can often be achieved under controlled conditions.
Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst. This reaction is also reversible and can be driven to completion by removing the water formed. chemcess.com
| Reaction | Functional Group | Reagent | Product |
| Acylation | Amino (-NH2) | Acyl chloride/anhydride | Amide |
| Acylation | Hydroxyl (-OH) | Acyl chloride/anhydride | Ester |
| Esterification | Carboxyl (-COOH) | Alcohol (acid catalyst) | Ester |
| This table summarizes the acylation and esterification reactions of the functional groups in this compound. |
Redox Chemistry: Reduction of Nitro Precursors and Potential Oxidation Pathways
The synthesis of this compound often involves the reduction of a corresponding nitro precursor. For example, a compound like 3-fluoro-2-hydroxy-5-nitrobenzoic acid can be reduced to the target aminobenzoic acid derivative. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation or metals in acidic media.
The aminophenol moiety within the molecule is susceptible to oxidation. The oxidation of aminophenols can be complex, often leading to the formation of quinone-imine species and polymeric materials. researchgate.netua.es The specific oxidation products depend on the oxidant used and the reaction conditions, such as pH. researchgate.netrsc.org For instance, electrochemical oxidation of aminophenols can lead to the formation of polymeric films on the electrode surface. ua.es Enzymatic oxidation, for example by peroxidases, can proceed via the formation of aminophenoxy free radicals. nih.govresearchgate.net
Diazotization and Subsequent Transformations for Aryl Derivatization
The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a wide range of transformations, allowing for the introduction of various substituents onto the aromatic ring. These reactions, often called Sandmeyer or related reactions, can be used to replace the diazonium group with halides, cyano groups, hydroxyl groups, and other functionalities. This provides a powerful method for the derivatization of the this compound scaffold.
Acid-Base Properties and Proton-Coupled Electron Transfer (PCET) Mechanisms
This compound possesses both acidic (carboxyl and hydroxyl groups) and basic (amino group) functionalities, and its acid-base properties are crucial to its reactivity. The acidity of the carboxylic acid is enhanced by the presence of the electron-withdrawing fluorine and hydroxyl groups. chemcess.com The pKa values of the functional groups will determine their protonation state at a given pH.
The interplay between proton and electron transfer is a key aspect of the molecule's redox chemistry. Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. wikipedia.orgacs.org The aminophenol structure is a classic motif for studying PCET. nih.govrsc.org The oxidation of the hydroxyl group can be coupled with the deprotonation of the same group and potentially the protonation or deprotonation of the nearby amino and carboxyl groups. The thermodynamics of these processes are described by Pourbaix diagrams, which map the stable redox states as a function of pH and electrode potential. acs.org The concerted PCET pathway is often favored as it can avoid high-energy intermediates that would be formed in stepwise electron-then-proton or proton-then-electron transfer pathways. rsc.org
Kinetic and Thermodynamic Studies of Key Reactions
The reactivity of this compound is largely dictated by the electron-donating and electron-withdrawing nature of its substituents. The amino and hydroxyl groups are strong activating groups, donating electron density to the aromatic ring through resonance. Conversely, the fluorine atom and the carboxylic acid group are electron-withdrawing, primarily through the inductive effect.
Key reactions for a molecule of this nature would include electrophilic aromatic substitution, reactions of the carboxylic acid group (e.g., esterification, decarboxylation), and reactions involving the amino group (e.g., diazotization).
Hypothetical Kinetic and Thermodynamic Data for the Decarboxylation of Substituted Salicylic (B10762653) Acids
The decarboxylation of salicylic acid and its derivatives has been a subject of kinetic studies. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can stabilize the transition state, potentially increasing the reaction rate. The following table presents hypothetical data to illustrate the expected trends in activation energy (Ea) and enthalpy of activation (ΔH‡) for the decarboxylation of this compound compared to related compounds.
| Compound | Hypothetical Rate Constant (k) at 200°C (s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) | Hypothetical Enthalpy of Activation (ΔH‡) (kJ/mol) |
|---|---|---|---|
| Salicylic acid | 1.0 x 10⁻⁵ | 150 | 148 |
| 3-Aminosalicylic acid | 5.0 x 10⁻⁵ | 140 | 138 |
| This compound | 3.5 x 10⁻⁵ | 142 | 140 |
Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on electronic effects.
The amino group in the 3-position is expected to enhance the rate of decarboxylation compared to salicylic acid due to its electron-donating nature. The introduction of a fluorine atom at the 5-position, being electron-withdrawing, would likely have a modest rate-retarding effect compared to 3-aminosalicylic acid.
Comparative Reactivity Studies with Isomeric or Non-fluorinated Benzoic Acid Analogues
A comparative analysis of the reactivity of this compound with its isomers and non-fluorinated analogues highlights the significant influence of substituent position and nature on the molecule's properties, particularly its acidity (pKa).
The acidity of a substituted benzoic acid is a key indicator of its reactivity. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the carboxylate anion, while electron-donating groups decrease acidity (increase pKa). The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ).
Expected pKa Values and Hammett Constants for Benzoic Acid Analogues
The following table provides a comparative look at the expected pKa values of this compound and its analogues, based on the known effects of the individual substituents.
| Compound | Relevant Substituent(s) | Expected pKa Trend | Rationale |
|---|---|---|---|
| Benzoic acid | - | ~4.20 | Reference compound. |
| 2-Hydroxybenzoic acid (Salicylic acid) | 2-OH | ~2.97 | Increased acidity due to intramolecular hydrogen bonding and the inductive effect of the hydroxyl group. oup.com |
| 3-Aminobenzoic acid | 3-NH₂ | ~4.78 | Decreased acidity due to the electron-donating nature of the amino group. oup.com |
| 3-Amino-2-hydroxybenzoic acid | 3-NH₂, 2-OH | Lower than 3-aminobenzoic acid | The acid-strengthening effect of the 2-OH group would counteract the effect of the 3-NH₂ group. |
| This compound | 3-NH₂, 5-F, 2-OH | Lower than 3-amino-2-hydroxybenzoic acid | The strongly electron-withdrawing fluorine atom would further increase the acidity. |
Note: The pKa values for the substituted compounds are illustrative of expected trends based on established principles of physical organic chemistry.
The fluorine atom at the 5-position in this compound is expected to significantly influence its reactivity in electrophilic aromatic substitution reactions. The amino and hydroxyl groups are ortho-, para-directing, while the carboxylic acid and fluorine are meta-directing. The interplay of these directing effects would determine the regioselectivity of such reactions. In comparison to its non-fluorinated analogue, 3-amino-2-hydroxybenzoic acid, the fluorinated compound would be less reactive towards electrophiles due to the deactivating effect of the fluorine atom.
Synthesis and Functionalization of Advanced Derivatives and Analogues of 3 Amino 5 Fluoro 2 Hydroxybenzoic Acid
Design Principles for Modifying the Benzoic Acid Scaffold for Specific Research Objectives
The modification of the 3-amino-5-fluoro-2-hydroxybenzoic acid scaffold is guided by established principles of medicinal chemistry and materials science. The primary objective is to modulate properties such as lipophilicity, electronic character, steric profile, and hydrogen bonding capacity to enhance interaction with a target molecule or to impart desired material properties.
Fluorine Substitution : The fluorine atom at the 5-position is a key feature. Its high electronegativity influences the acidity of the adjacent phenolic hydroxyl and carboxylic acid groups. It can also participate in hydrogen bonding and other non-covalent interactions, potentially improving binding affinity to biological targets. The replacement of a hydrogen atom with fluorine can also block metabolic pathways, thereby increasing the bioavailability of a drug candidate.
Amino Group Modification : The amino group is a versatile handle for functionalization. It can be acylated to form amides, alkylated, or used to form imines (Schiff bases). These modifications can alter the molecule's polarity, size, and ability to act as a hydrogen bond donor.
Hydroxyl Group Derivatization : The phenolic hydroxyl group can be converted into ethers or esters. This typically increases the lipophilicity of the compound and can serve as a protecting group or a prodrug moiety that is cleaved in vivo.
Carboxylic Acid Functionalization : The carboxylic acid is a primary point for modification, often used for attachment to a solid-phase resin in combinatorial chemistry. nih.gov It can be readily converted to esters, amides, or acid halides, enabling the coupling of diverse molecular fragments. nih.gov This position is crucial for creating libraries of compounds for high-throughput screening. nih.gov
A key strategy in utilizing this scaffold is its role as a central core in combinatorial libraries. nih.gov By using the benzoic acid group as an anchor to a resin, the amino and hydroxyl positions can be systematically and variably substituted, leading to the rapid generation of thousands of distinct compounds for biological screening. nih.gov
Preparation of Esters, Amides, and Peptidomimetics
The functional groups of this compound allow for straightforward conversion into a variety of derivatives, including esters, amides, and more complex peptidomimetics.
Esters and Amides: The synthesis of esters is typically achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, reaction with an alkyl halide under basic conditions can be used. Amide formation is commonly performed by activating the carboxylic acid with a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), followed by the addition of a primary or secondary amine. These reactions are fundamental in creating derivatives with tuned solubility and cell permeability.
Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation. nih.gov The this compound scaffold can be incorporated into peptide-like structures to introduce conformational rigidity. By replacing a dipeptide unit with this aromatic scaffold, specific secondary structures, such as β-turns, can be induced and stabilized. nih.gov The synthesis involves standard solid-phase peptide synthesis (SPPS) protocols, where the aminobenzoic acid derivative is coupled into the growing peptide chain as if it were a non-natural amino acid.
| Derivative Type | Synthetic Method | Reagents | Purpose |
| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Increase lipophilicity, Prodrug design |
| Amide | Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC) | Introduce diverse substituents, Modulate biological activity |
| Peptidomimetic | Solid-Phase Peptide Synthesis | Fmoc-protected amino acids, Resin | Induce conformational constraint, Improve metabolic stability |
Synthesis of Schiff Bases and Other Imine-Based Ligands
The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the removal of water.
The general reaction is as follows: this compound + R-CHO ⇌ Schiff Base + H₂O
These Schiff base derivatives are of significant interest in coordination chemistry. nih.gov The presence of the imine nitrogen, along with the nearby hydroxyl and carboxylate oxygen atoms, creates a potential multidentate chelation site for metal ions. The resulting metal complexes have applications in catalysis and materials science. For instance, Schiff bases derived from similar aminobenzoic acids have been shown to form stable complexes with transition metals like copper(II) and cobalt(III). mdpi.com The fluorine substituent can further modulate the electronic properties of the ligand and the resulting complex.
| Reactant Aldehyde | Resulting Schiff Base | Potential Metal Ligand |
| 2-Fluorobenzaldehyde | 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid nih.gov | Yes |
| Salicylaldehyde | 2-hydroxy-5-[((E)-(2-hydroxyphenyl)methylidene)amino]benzoic acid analogue | Yes |
| 3-Hydroxybenzaldehyde | 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid analogue semanticscholar.org | Yes |
| p-Chlorobenzaldehyde | Schiff's base of 3-aminoquinazolinone derivative nih.gov | Yes |
Introduction of Additional Substituents via Directed Ortho Metalation or Palladium-Catalyzed Cross-Coupling Reactions
To further increase molecular complexity, additional substituents can be introduced onto the aromatic ring using powerful synthetic methodologies.
Directed Ortho Metalation (DoM): DoM is a highly regioselective method for functionalizing aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org In this compound, the deprotonated carboxylate group is a powerful DMG. organic-chemistry.org Treatment with a strong base like s-BuLi in the presence of TMEDA would be expected to direct metalation (lithiation) exclusively to the C6 position, which is ortho to the carboxylate. organic-chemistry.org The resulting aryllithium intermediate can then react with a wide range of electrophiles (e.g., iodine, aldehydes, alkyl halides) to install a new substituent at this position.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are mainstays of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry, the this compound scaffold would first need to be converted into an aryl halide or triflate. For example, a bromo or iodo substituent could be introduced at the C6 position via the DoM strategy mentioned above. This functionalized intermediate can then participate in various cross-coupling reactions.
Suzuki Coupling : Reaction with a boronic acid (R-B(OH)₂) to form a new C-C bond, introducing an aryl or alkyl group.
Buchwald-Hartwig Amination : Reaction with an amine (R-NH₂) to form a new C-N bond.
Heck Reaction : Reaction with an alkene to form a substituted alkene.
These reactions offer a modular approach to building complex derivatives by coupling different molecular fragments to the core scaffold. rsc.orgdntb.gov.ua
Utilization as a Precursor for Complex Organic Molecules and Heterocycles
The unique arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of complex heterocyclic systems. orgsyn.org Anthranilic acids and their derivatives are well-known precursors for a variety of fused ring systems. orgsyn.org
Benzoxazinones : The ortho arrangement of the amino and carboxylic acid groups (after protection/deprotection steps if necessary) allows for cyclization reactions. For example, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a fluorinated benzoxazinone (B8607429) derivative.
Quinoline (B57606) Derivatives : Through reactions like the Friedländer annulation, where the amino group and an adjacent activated carbon react with a ketone, substituted quinoline structures can be synthesized.
Acridines : Fluorinated acridines, which have applications as ligands and fluorescent probes, can be synthesized from fluorinated anthranilic acid precursors. orgsyn.org
The strategic use of this compound as a building block enables access to novel heterocyclic structures that are often difficult to synthesize through other means. These heterocycles frequently form the core of biologically active molecules and advanced materials. nih.gov
Applications of 3 Amino 5 Fluoro 2 Hydroxybenzoic Acid and Its Analogues in Chemical Research and Materials Science
Building Block in Complex Organic Synthesis
3-Amino-5-fluoro-2-hydroxybenzoic acid serves as a valuable trifunctional starting material in the intricate field of complex organic synthesis. The molecule's inherent functionalities—an amino group, a hydroxyl group, and a carboxylic acid—provide multiple avenues for chemical modification, enabling the construction of diverse and complex molecular architectures. The strategic placement of a fluorine atom on the benzene (B151609) ring is of particular importance, as it can modulate the electronic properties and reactivity of the functional groups, a feature that is highly sought after in the design of novel bioactive compounds.
The presence of fluorine can significantly influence the acidity of the carboxylic acid and the basicity of the amine, thereby impacting reaction pathways and yields. Moreover, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates. While direct applications in the total synthesis of complex natural products are not extensively documented, the utility of analogous aminobenzoic acids in the creation of heterocyclic systems, such as quinazolinones, is a testament to the synthetic potential of this class of compounds.
Ligand Design in Coordination Chemistry (e.g., Metal Chelating Agents, Metalloligands)
The structural arrangement of this compound, with its vicinal amino and hydroxyl groups, makes it a prime candidate for the design of effective metal-chelating agents and metalloligands. These functional groups can act in concert to bind metal ions, forming stable chelate rings, a fundamental principle in coordination chemistry. The carboxylic acid moiety further extends its coordination capabilities, allowing for the formation of more complex structures, including coordination polymers.
While specific research on the coordination complexes of this compound is emerging, studies on the closely related 3-amino-4-hydroxybenzoic acid have demonstrated the formation of multifunctional lanthanide-based metal-organic frameworks (MOFs) with interesting magnetic and luminescent properties. nih.govacs.orgresearchgate.netmdpi.com This strongly suggests that this compound could similarly be employed to construct novel functional materials with tailored properties.
| Functional Groups Involved | Potential Coordination Mode | Resulting Complex Type |
|---|---|---|
| Amino and Hydroxyl | Bidentate chelation | Mononuclear or Polynuclear Complexes |
| Carboxylic Acid | Monodentate or Bridging | Coordination Polymers |
| Amino, Hydroxyl, and Carboxylic Acid | Tridentate chelation | Stable Mononuclear Complexes |
Role in Supramolecular Chemistry and Crystal Engineering (e.g., Co-formers for Crystalline Materials)
In the realms of supramolecular chemistry and crystal engineering, this compound is a molecule of significant interest. Its capacity to engage in multiple, directional non-covalent interactions, most notably hydrogen bonding, makes it an excellent co-former for the design of new crystalline materials. The carboxylic acid, amino, and hydroxyl groups can all act as hydrogen bond donors and acceptors, facilitating the formation of robust and predictable supramolecular synthons.
Precursor Development for Specialty Chemicals (e.g., Fluoroacridines, Quinolone Antibiotics)
Substituted aminobenzoic acids are pivotal intermediates in the industrial synthesis of a wide array of specialty chemicals. This compound, with its specific substitution pattern, is a promising precursor for the development of high-value chemical entities such as fluoroacridines and quinolone antibiotics.
Fluoroacridines, a class of heterocyclic compounds, have been explored for their diverse biological activities. Their synthesis often relies on the condensation of an appropriately substituted aminobenzoic acid. Similarly, the quinolone core of many potent antibiotics is frequently constructed from an aminobenzoic acid derivative. A patent describing the preparation of 2-amino-5-fluorobenzoic acid notes its utility as a precursor to quinoline-based fungicides. google.com Furthermore, the reported synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as a key intermediate for antimicrobial 3-quinolinecarboxylic acids underscores the importance of such fluorinated benzoic acids in this therapeutic area. researchgate.net
Probes for Mechanistic Chemical Studies
The fluorine atom in this compound can serve as a sensitive probe for elucidating chemical reaction mechanisms. The fluorine-19 isotope (¹⁹F) is a unique nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment, making it an ideal reporter for changes occurring at or near the fluorine-bearing center of a molecule during a chemical transformation.
While specific applications of this compound as a mechanistic probe are not yet widely reported, the use of fluorinated molecules in such studies is a well-established technique. nih.gov For instance, in enzymatic studies, a fluorinated substrate or inhibitor can provide valuable insights into binding modes and catalytic processes within an enzyme's active site. nih.gov The strategic placement of the fluorine atom in this compound makes it a promising tool for future mechanistic investigations in both chemical and biological systems.
Future Research Directions and Emerging Paradigms for 3 Amino 5 Fluoro 2 Hydroxybenzoic Acid
Exploration of Asymmetric Synthesis and Chiral Derivatization
The synthesis of enantiomerically pure fluorinated amino acids is a significant area of modern medicinal chemistry, as the stereochemistry of a molecule is crucial to its biological activity. nih.govmdpi.comresearchgate.net Future research on 3-Amino-5-fluoro-2-hydroxybenzoic acid will likely focus on developing robust methods for asymmetric synthesis, creating specific stereoisomers where chirality is introduced.
One promising approach involves the use of chiral auxiliaries, such as recyclable ligands that form temporary complexes with a substrate to direct a reaction's stereochemical outcome. mdpi.com Methodologies employing chiral Ni(II) complexes of Schiff bases, for instance, have emerged as a leading strategy for the stereo-controlled preparation of various tailor-made amino acids and could be adapted for derivatives of this compound. nih.gov
Complementing synthetic efforts, the analytical challenge of confirming enantiomeric purity will be addressed through advanced chiral derivatization techniques. The use of chiral derivatizing agents (CDAs) transforms enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic methods like HPLC. nih.gov Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used CDA for the stereochemical analysis of amino acids in minute quantities. nih.govnih.gov The resulting diastereomers exhibit strong UV absorbance, facilitating their detection. nih.gov Future work may involve combining FDAA or other novel CDAs with high-sensitivity techniques like ion mobility mass spectrometry (IMS-MS) for the simultaneous separation and visualization of multiple chiral compounds in complex mixtures. biorxiv.org
| Derivatizing Agent | Abbreviation | Principle of Separation | Primary Detection Method | Key Advantage |
|---|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Forms diastereomers via nucleophilic substitution | UV Absorbance (340 nm), MS | High enantioselectivity for many amino acids. nih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Forms diastereomeric thioureas | UV, MS | Effective for a broad range of amino acids. researchgate.net |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Forms diastereomeric carbamates | UV, MS | Provides excellent separation for specific isomers like β-MeOTyr. nih.gov |
| o-phthalaldehyde/isobutyryl-L-cysteine | OPA-IBLC | Forms diastereomeric isoindoles | Fluorescence, MS | High sensitivity due to fluorescent tag. nih.gov |
Advanced Spectroscopic Techniques for Dynamic Process Monitoring
The optimization of synthetic routes for this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Future research will increasingly employ advanced, in-situ spectroscopic techniques to monitor these dynamic processes in real-time. Unlike traditional offline analysis, which relies on sampling and quenching, these process analytical technologies (PAT) provide continuous data streams from within the reaction vessel, offering a more accurate picture of the chemical transformation.
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration changes of reactants, intermediates, and products by monitoring their unique vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with flow-through cells, can provide detailed structural information on species present in the reaction mixture as it evolves. The application of these methods would enable precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.
| Technique | Information Provided | Potential Application in Synthesis of this compound |
|---|---|---|
| In-situ FTIR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, N-H, O-H) | Monitoring key reaction steps such as amination, hydrolysis, or carboxylation. |
| In-situ Raman Spectroscopy | Real-time structural and concentration data, especially for aromatic rings | Tracking the progress of aromatic substitution reactions and crystallization processes. |
| Process NMR Spectroscopy | Detailed molecular structure, quantification of isomers and impurities | Identifying transient intermediates and quantifying isomeric purity during synthesis. |
Integration with Machine Learning and AI in Synthetic Route Design
The design of efficient and sustainable synthetic routes for complex molecules like this compound is moving beyond traditional, experience-based approaches towards data-driven, predictive models. The integration of machine learning (ML) and artificial intelligence (AI) is an emerging paradigm that can accelerate the discovery and optimization of chemical syntheses. chemrxiv.org
ML models can be trained on large datasets of known chemical reactions to predict the outcome of a planned synthesis, identify optimal reaction conditions, and even suggest novel synthetic pathways that a human chemist might overlook. For instance, an ML approach can be used to build a predictive model to identify which ligands are most likely to be effective in a specific catalytic reaction, such as a C-N coupling. chemrxiv.org By linking these predictions to sustainability metrics like the cumulative process mass intensity (cPMI), researchers can holistically assess different synthetic options to select the one that is not only high-yielding but also environmentally benign. chemrxiv.org This "greenness-by-design" approach represents a significant step towards more efficient and responsible chemical manufacturing. chemrxiv.org
Development of Novel Materials through Functionalization and Polymerization
The unique structure of this compound, featuring three distinct functional groups (a carboxylic acid, an amino group, and a hydroxyl group), makes it an attractive building block, or monomer, for the synthesis of novel polymers and functional materials. Future research is expected to explore the functionalization of this molecule and its subsequent polymerization to create advanced materials with tailored properties.
The presence of these reactive sites allows for a variety of polymerization reactions, including the formation of polyesters (via the hydroxyl and carboxyl groups), polyamides (via the amino and carboxyl groups), and more complex poly(ester-amide)s. The incorporation of the fluorine atom into the polymer backbone is of particular interest, as fluorine substitution is known to enhance properties such as:
Thermal Stability: Increased resistance to heat degradation.
Chemical Resistance: Reduced susceptibility to chemical attack.
Hydrophobicity: Altered surface properties and water repellency.
Dielectric Properties: Lower dielectric constant, useful in electronics.
By strategically polymerizing this compound, either as a homopolymer or as a co-monomer with other building blocks, researchers could develop new high-performance materials for applications in electronics, aerospace, and specialty coatings.
| Polymer Type | Functional Groups Involved | Potential Properties Conferred by Monomer | Potential Applications |
|---|---|---|---|
| Polyamide | -NH₂ and -COOH | High thermal stability, chemical resistance, rigidity | High-performance fibers, engineering plastics |
| Polyester (B1180765) | -OH and -COOH | Enhanced thermal stability, hydrophobicity | Specialty coatings, advanced composites |
| Poly(ester-amide) | -NH₂, -OH, and -COOH | Combination of polyamide and polyester properties, tunable characteristics | Biomedical materials, functional membranes |
Sustained Efforts in Green Chemical Synthesis and Sustainable Production
In line with global efforts to reduce the environmental impact of chemical manufacturing, future research will prioritize the development of green and sustainable methods for producing this compound. This involves moving away from traditional syntheses that may rely on harsh reagents and petroleum-based feedstocks towards biocatalytic and bio-based production routes.
Metabolic engineering of microorganisms offers a powerful platform for the sustainable production of aromatic compounds. sciepublish.com Strains of bacteria, such as Corynebacterium glutamicum, have been successfully engineered to produce various hydroxybenzoic acids from simple sugars like glucose. sciepublish.comnih.gov This is achieved by augmenting biosynthetic pathways (e.g., the shikimate pathway) and eliminating genes associated with product degradation. sciepublish.com Similarly, photosynthetic organisms like cyanobacteria are being engineered to produce valuable chemicals, including aromatic amino acids, directly from CO₂ and sunlight, offering a route that does not compete with agriculture for arable land. purdue.edu
Another green chemistry approach involves the use of isolated enzymes as catalysts. For example, engineered variants of enzymes like tyrosine phenol-lyase (TPL) have been used for the synthesis of unnatural amino acids from simple precursors. nih.gov These biocatalytic methods operate under mild conditions (room temperature and neutral pH) in aqueous solutions, minimizing waste and avoiding the need for hazardous organic solvents. The application of these biocatalytic and metabolic engineering strategies represents a paradigm shift towards the sustainable production of complex fluorinated intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
